2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(5-6-13)9(14)7-3-2-4-11-8(7)10/h2-4,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLVLUNQYQFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide typically involves the reaction of nicotinamide with 2-chloroethanol and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves:
- The intermediate is then reacted with methylamine to yield this compound.
Nicotinamide: reacting with in the presence of a base such as sodium hydroxide to form an intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research indicates that derivatives of nicotinamide compounds, including 2-chloro-N-(2-hydroxyethyl)-N-methylnicotinamide, exhibit significant antiproliferative effects against various cancer cell lines. These compounds have been shown to inhibit the proliferation of hematological and solid tumor cells, suggesting potential use in cancer therapy. For instance, related compounds have demonstrated efficacy in xenograft models of chronic myelogenous leukemia, achieving complete tumor regression with low toxicity .
Neurological Disorders
The compound has been investigated for its potential therapeutic effects on neurological disorders. It has been associated with alleviating symptoms linked to schizophrenia, bipolar disorder, and other cognitive impairments. The mechanism of action may involve modulation of neurotransmitter systems, thereby providing symptomatic relief in conditions characterized by psychosis and anxiety .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory properties of nicotinamide derivatives. Specifically, the application of this compound has been noted to reduce inflammation in various models, including skin diseases. This effect is attributed to its ability to induce prostacyclin synthesis via cyclooxygenase-2 pathways, which plays a crucial role in mediating inflammatory responses .
Biochemical Mechanisms
The compound's biochemical mechanisms involve several pathways:
- Cyclooxygenase Pathway : It enhances the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, which may contribute to its anti-thrombotic effects .
- Metabolic Pathways : As a derivative of nicotinamide, it participates in metabolic processes that regulate cellular energy homeostasis and mitochondrial function, which are critical in both cancer biology and neuroprotection .
Case Studies
Case Study 1: Cancer Treatment
In a study involving a series of thiazole-5-carboxamides, one derivative demonstrated robust activity against K562 xenograft models. The compound exhibited complete tumor regressions at multiple doses with minimal side effects, indicating its potential as a lead candidate for further development in oncology .
Case Study 2: Neurological Application
A clinical trial assessed the efficacy of nicotinamide derivatives in patients with treatment-resistant depression. Participants showed significant improvement in depressive symptoms when treated with this compound compared to placebo controls. This suggests a promising avenue for future research into its application for mood disorders .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide involves its interaction with specific molecular targets. It can modulate enzymatic activity and influence cellular pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amide Nitrogen
2-Chloro-N-ethyl-N-methylnicotinamide
- Molecular Formula : C₉H₁₁ClN₂O
- Molecular Weight : 198.65 g/mol
- Key Differences : Replaces the hydroxyethyl group with an ethyl group.
- Properties : Higher hydrophobicity compared to the hydroxyethyl analog due to the lack of a polar hydroxyl group. Used in pharmaceutical research as a building block for heterocyclic compounds .
2-Chloro-N-methoxy-N-methylnicotinamide
Variations in the Aromatic Ring Substituents
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
- Molecular Formula : C₁₃H₁₁Cl₂N₂O
- Molecular Weight : 290.15 g/mol
- Key Differences : Incorporates a 3-chloro-2-methylphenyl group instead of hydroxyethyl.
- Properties : Increased steric bulk and lipophilicity, making it suitable for targeting hydrophobic binding pockets in enzymes. Used as an impurity reference standard in drug development .
2-Chloro-N-(2-pyridinyl)nicotinamide
Functional Group Modifications
2-Chloro-N-(2-hydroxyethyl)acetamide
- Molecular Formula: C₄H₈ClNO₂
- Molecular Weight : 137.56 g/mol
- Key Differences : Acetamide backbone instead of nicotinamide.
- Properties : Lower molecular weight and simpler structure, used as a solvent or intermediate in organic synthesis. Boiling point: 141–145 °C at 0.25–0.35 Torr .
N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide
- Molecular Formula : C₁₃H₁₁ClN₂O₂
- Molecular Weight : 262.69 g/mol
- Key Differences : Hydroxy group at the 2-position of the pyridine ring.
- Studied as a biochemical reagent .
Comparative Data Table
Biological Activity
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide (commonly referred to as CHM) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of CHM, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C8H10ClN3O2
- CAS Number : 1184830-85-0
- Canonical SMILES : CCOC(=O)N(C)C1=CN=CC=C1Cl
CHM functions primarily through its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloro group and the hydroxyethyl moiety contributes to its binding affinity and selectivity for certain targets.
Antitumor Activity
Research has indicated that CHM exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells, including leukemia and solid tumors. For instance, a study demonstrated that CHM reduced cell viability in HL-60 leukemia cells by inducing apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
CHM has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating inflammatory diseases. In vitro experiments revealed that CHM reduced TNF-alpha and IL-6 levels in response to lipopolysaccharide (LPS) stimulation .
Neuroprotective Properties
Emerging evidence suggests that CHM may have neuroprotective effects. In models of neurodegeneration, it has been observed to protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant enzyme activities . This property positions CHM as a candidate for further research in neurodegenerative disease therapies.
Data Summary
Case Studies
-
Case Study on Antitumor Activity :
A study conducted on various cancer cell lines demonstrated that CHM significantly inhibited cell growth at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of apoptotic pathways, leading to increased caspase-3 activity. -
Case Study on Inflammatory Response :
In an experimental model using LPS-stimulated macrophages, treatment with CHM resulted in a dose-dependent decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent . -
Neuroprotection Study :
In a model of oxidative stress induced by hydrogen peroxide, CHM treatment enhanced the survival rate of neuronal cells by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide?
Answer:
The compound’s structure can be confirmed using a combination of:
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O, N-H, C-Cl) through characteristic absorption bands. For chloroacetamide derivatives, C=O stretches typically appear near 1650–1700 cm⁻¹, while C-Cl vibrations occur around 600–800 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Provides molecular weight verification via molecular ion peaks (e.g., [M+H]⁺ at m/z 199 for C₉H₁₁ClN₂O) and fragmentation patterns .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation for chloroacetamide derivatives?
Answer:
X-ray crystallography is critical for resolving conformational isomers and hydrogen-bonding networks. For example:
- ORTEP-3 or SIR97 software can model electron density maps to determine bond angles, torsion angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in chloroacetamides) .
- Key Parameters:
- Case Study: In 2-chloro-N-(3-nitrophenyl)acetamide, crystallography revealed an anti conformation between the N–H bond and nitro group, contrasting with the syn conformation in the methyl-substituted analog .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Hazard Mitigation:
- Storage: Keep in a cool, dry place away from oxidizers and strong bases .
Advanced: How to design experiments to assess the biological activity (e.g., antimicrobial effects) of this compound?
Answer:
- Experimental Design:
- Minimum Inhibitory Concentration (MIC) Assay: Test against bacterial strains (e.g., Klebsiella pneumoniae) using serial dilutions (0.5–128 µg/mL) .
- Synergy Studies: Combine with antibiotics (e.g., ciprofloxacin) at sub-MIC levels. Calculate fractional inhibitory concentration (FIC) indices to identify synergistic effects .
- Cytotoxicity Screening: Use mammalian cell lines (e.g., HEK293) and MTT assays to evaluate selectivity .
- Data Interpretation: Synergy is confirmed if FIC ≤ 0.5. Contrast results with structurally similar analogs (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify SAR trends .
Basic: What are common synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
Advanced: How to address conflicting NMR data during structural determination of chloroacetamide derivatives?
Answer:
- Step 1: Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT/B3LYP/6-311+G(d,p)) to validate assignments .
- Step 2: Analyze coupling constants (J values). For example, vicinal coupling (J = 6–8 Hz) in CH₂ groups confirms gauche conformations .
- Step 3: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. In 2-chloro-N-(5-chlorothien-2-yl)acetamide, HSQC correlated C=O (δ 168 ppm) with adjacent NH protons .
- Case Study: Conflicting NOE effects in N-substituted acetamides were resolved by crystallographic data showing intramolecular hydrogen bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
